molecular formula C17H14F3N3O2 B493099 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate

4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl dimethylcarbamate

Cat. No.: B493099
M. Wt: 349.31g/mol
InChI Key: PHLZGTFMDLJGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylcarbamic acid [4-[6-(trifluoromethyl)-2-imidazo[1,2-a]pyridinyl]phenyl] ester is a member of imidazoles.

Scientific Research Applications

Synthesis and Probing Applications

  • Synthesis of Substituted Imidazo[1,2-a]pyridines : A study by Katsifis et al. (2000) focused on the synthesis of substituted imidazo[1,2-a]pyridines, which are ligands for Peripheral Benzodiazepine Receptors (PBR), potentially useful in studying PBR in vivo using SPECT imaging techniques.

  • Imidazo[1,2-a]pyridines as Antituberculosis Agents : Imidazo[1,2-a]pyridines show promise in antimycobacterial activity against Mycobacterium tuberculosis, as described by Warekar et al. (2016). This includes synthesis routes for derivatives like 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.

  • Development of Novel Imidazo[1,2-a]pyridines : Research by Liu (2013) includes the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showing the versatility of imidazo[1,2-a]pyridines in creating new chemical entities.

Crystallographic and Structural Analysis

  • Hirshfeld Surface Analysis : Studies like those by Dhanalakshmi et al. (2018) and Bourichi et al. (2019) explore the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, aiding in the understanding of molecular interactions and conformations.

  • Synthesis and Antituberculosis Activity : Research by Jadhav et al. (2016) emphasizes the synthesis and evaluation of substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antituberculosis activity, contributing to the development of new therapeutic agents.

Medical and Biological Applications

  • Identification of New Antitubercular Agents : The study by Wu et al. (2016) identified imidazo[1,2-a]pyridine carboxamides as potent new antitubercular agents, showcasing the therapeutic potential of these compounds.

  • Neuroprotective Potential : Lecanu et al. (2010) synthesized and evaluated dimethyl-carbamic acid derivatives for neuroprotection, offering a novel therapeutic strategy for Alzheimer's disease.

  • α-Glucosidase Inhibitory Activity : Saeedi et al. (2020) synthesized imidazo[1,2-a]pyridines linked to carbamate moiety as potent α-glucosidase inhibitors, indicating potential applications in managing diabetes.

  • Imaging β-Amyloid in Alzheimer’s Disease : Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging β-amyloid plaques, crucial in Alzheimer's disease diagnostics.

  • Antiprotozoal Agents : The research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines showcases their application as potent antiprotozoal agents.

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31g/mol

IUPAC Name

[4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C17H14F3N3O2/c1-22(2)16(24)25-13-6-3-11(4-7-13)14-10-23-9-12(17(18,19)20)5-8-15(23)21-14/h3-10H,1-2H3

InChI Key

PHLZGTFMDLJGLR-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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